2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-
Overview
Description
2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- is a heterocyclic compound that features a fused benzopyrrole ring system. This compound is part of the isoindole family, which is known for its significant role in natural products and pharmaceuticals. The sulfonyl chloride group attached to the isoindole ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Biochemical Pathways:
Isoindoles have been associated with various biological activities, including antimicrobial, anthelmintic, and anticancer effects . These activities may involve interference with cellular signaling, DNA replication, or protein synthesis pathways.
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability:
Its unique structure warrants exploration in drug discovery and development . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents. One common method is the chlorosulfonation of isoindole, where isoindole is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that form sulfonamide derivatives.
Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced derivatives.
Oxidation: Oxidative reactions can further modify the sulfonyl group, potentially forming sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions to prevent over-oxidation.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation of the sulfonyl chloride group.
Scientific Research Applications
2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
Isoindole: The parent compound without the sulfonyl chloride group.
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: Contains a carbonyl group instead of the sulfonyl chloride group.
Phthalimide: Features a dione structure with two carbonyl groups.
Uniqueness
2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other isoindole derivatives, which may lack this functional group and, consequently, the same level of reactivity.
Properties
IUPAC Name |
1,3-dihydroisoindole-2-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMPINLJGNOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599400 | |
Record name | 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145691-51-6 | |
Record name | 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-isoindole-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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